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molecular formula C10H18O3 B1634403 4-Oxodecanoic acid CAS No. 4144-54-1

4-Oxodecanoic acid

Cat. No. B1634403
M. Wt: 186.25 g/mol
InChI Key: SPUWOYCLMKSXKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05277709

Procedure details

Triethylamine (10.1 g, 0.1 mol) is added to a solution of heptanal (11.4 g, 0.1 mol), acrylonitrile (5.31 g, 0.1 mol) and 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (2.69 g, 0.01 mol) and the mixture stirred for 8 hours. The mixture is poured into 1% H2SO4 (150 ml) and extracted with CHCl3 (4×50 ml). This extract is washed with water, NaCO3 solution, and dried over NaSO4 to yield a brown oil. After distillation, (bp 150-175/0.08 mbar), the colourless oil obtained (9.5 g) is hydrolysed with 2.5M NaOH (100 ml) to yield 4.5 g of 4-oxodecanoic acid as a pale brown semi-solid.
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
2.69 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH:8](=[O:15])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[C:16](#N)[CH:17]=[CH2:18].[OH:20]S(O)(=O)=O.[OH-:25].[Na+]>[Cl-].C([N+]1C(C)=C(CCO)SC=1)C1C=CC=CC=1>[O:25]=[C:11]([CH2:12][CH2:13][CH2:14][CH2:16][CH2:17][CH3:18])[CH2:10][CH2:9][C:8]([OH:20])=[O:15] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
11.4 g
Type
reactant
Smiles
C(CCCCCC)=O
Name
Quantity
5.31 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
2.69 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+]1=CSC(=C1C)CCO
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (4×50 ml)
WASH
Type
WASH
Details
This extract is washed with water, NaCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over NaSO4
CUSTOM
Type
CUSTOM
Details
to yield a brown oil
DISTILLATION
Type
DISTILLATION
Details
After distillation, (bp 150-175/0.08 mbar), the colourless oil
CUSTOM
Type
CUSTOM
Details
obtained (9.5 g)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
O=C(CCC(=O)O)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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